molecular formula C13H11NO5 B2958287 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde CAS No. 847590-49-2

5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde

Cat. No. B2958287
CAS RN: 847590-49-2
M. Wt: 261.233
InChI Key: YCVNWTOFLQQADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde” involves a structural modification of “3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde” to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .

Scientific Research Applications

Thermodynamic Properties and Synthesis Optimization

The study of thermodynamic properties of furan-2-carbaldehyde isomers, including 5-(4-nitrophenyl)furan-2-carbaldehyde, highlights its relevance in optimizing synthesis and purification processes. Research demonstrates the utility of these compounds in understanding their nature and improving practical applications related to their synthesis. The determination of standard enthalpies, entropies, and Gibbs energies of these compounds provides valuable insights for chemical engineering and material science fields (Dibrivnyi et al., 2015).

Antimicrobial Activity

Functional derivatives of furan-2-carbaldehyde, specifically targeting structures with the pharmacophore 5-(4-nitrophenyl)furan-2-yl fragment, have been synthesized and evaluated for their antimicrobial potential. These studies have highlighted the significant activity of these derivatives against strains of bacteria and fungi, suggesting the promise of furan-2-carbaldehyde derivatives in the development of new antimicrobial agents (2021).

Catalysis and Green Chemistry

Furan-2-carbaldehyde compounds have been identified as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This approach emphasizes the role of furan-2-carbaldehyde derivatives in facilitating sustainable chemical processes by utilizing biomass-derived chemicals in catalysis, showcasing a pathway towards greener chemical synthesis methods (Yu et al., 2018).

Biomass Conversion and Biorefinery

The role of furan-2-carbaldehyde derivatives in biomass conversion processes is pivotal, as seen in studies focusing on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural (HMF). Such research underscores the importance of these compounds in the development of sustainable biorefinery approaches, aiming to produce valuable intermediates and chemicals from renewable resources, thereby reducing reliance on fossil fuels (Karinen et al., 2011).

Future Directions

The future directions for the study of “5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde” could involve further exploration of its synthesis, purification, and application. Additionally, a deeper understanding of its biochemical functions could be beneficial . The determination of its thermodynamic properties may contribute to solving practical problems pertaining to these aspects .

properties

IUPAC Name

5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVNWTOFLQQADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde

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